N-Propyl-m-toluidine

Catalog No.
S723063
CAS No.
142031-46-7
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Propyl-m-toluidine

CAS Number

142031-46-7

Product Name

N-Propyl-m-toluidine

IUPAC Name

3-methyl-N-propylaniline

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-3-7-11-10-6-4-5-9(2)8-10/h4-6,8,11H,3,7H2,1-2H3

InChI Key

IUNVPXVTJRNCEK-UHFFFAOYSA-N

SMILES

CCCNC1=CC=CC(=C1)C

Canonical SMILES

CCCNC1=CC=CC(=C1)C

NPT is a derivative of toluene, where a methyl group (CH3) is attached to the third carbon (meta position) of the benzene ring. Additionally, an amine group (NH2) is linked to the first carbon of the three-carbon propyl chain (N-propyl), which is then connected to the nitrogen atom of the amine group.

The significance of NPT in scientific research is currently limited. However, its structural features suggest potential applications in areas like material science and organic synthesis due to the presence of both aromatic and aliphatic groups [].


Molecular Structure Analysis

The key features of NPT's molecular structure include:

  • Aromatic ring: The presence of a benzene ring with alternating double bonds provides stability and unique chemical properties.
  • Methyl group: The electron-donating methyl group attached to the meta position of the benzene ring can influence its reactivity.
  • Primary amine group: The primary amine group (NH2) is a polar functional group that can participate in hydrogen bonding and form salts.
  • Aliphatic chain: The three-carbon propyl chain provides some flexibility and lipophilicity (fat-solubility) to the molecule.

These combined features create a molecule with both aromatic and aliphatic character, potentially allowing it to interact with different types of molecules.


Chemical Reactions Analysis

  • Acylation: The amine group can react with acylating agents (e.g., acid chlorides) to form amides.
  • Alkylation: The amine group can also react with alkylating agents to form secondary or tertiary amines.
  • Electrophilic aromatic substitution: The aromatic ring can undergo electrophilic substitution reactions, although the presence of the methyl group in the meta position might deactivate the ring to some extent.

Synthesis

Data is lacking on specific balanced chemical equations for reactions involving NPT.


Physical And Chemical Properties Analysis

  • A colorless liquid at room temperature (due to its relatively low molecular weight).
  • Moderately lipophilic due to the presence of both aromatic and aliphatic groups.
  • Soluble in organic solvents like dichloromethane or toluene.
  • Insoluble in water due to the non-polar nature of the aromatic ring and the propyl chain.

Melting point, boiling point, and other specific data are currently unavailable for NPT.

There is no current research available on the specific mechanism of action of NPT in biological systems.

  • Mildly irritating to skin and eyes.
  • Harmful if swallowed or inhaled.
  • Flammable – similar to other aromatic hydrocarbons.

  • Oxidation: It can react vigorously with strong oxidizing agents, sometimes resulting in explosions .
  • Acid-Base Reactions: The compound can neutralize acids in exothermic reactions, forming salts and water .
  • Halogenation: Substitution at the benzene nucleus can occur through halogenation in the presence of an acid catalyst .
  • Nitration and Sulfonation: These reactions can also take place at the benzene ring .
  • Friedel-Crafts Reaction: The compound can participate in this type of reaction, typical for aromatic hydrocarbons .

While specific information on N-Propyl-m-toluidine's biological activity is limited, we can infer some potential effects based on similar compounds:

  • Toxicity: Like other toluidine derivatives, it may be toxic by inhalation, ingestion, and skin absorption in high concentrations or under prolonged exposures .
  • Irritation: It may cause skin and eye irritation, as observed with related compounds .
  • Methemoglobinemia: Similar to other toluidine compounds, it might potentially cause methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively to tissues .

The synthesis of N-Propyl-m-toluidine can be achieved through various methods, although specific procedures for this compound are not provided in the given search results. Generally, N-alkylation of m-toluidine with propyl halides or propyl alcohols in the presence of a suitable catalyst could be employed. For example, a similar compound, N-Ethyl-m-toluidine, is synthesized by reacting m-toluidine with ethyl bromide .

N-Propyl-m-toluidine has several potential applications, primarily in the chemical industry:

  • Intermediate: It can serve as an intermediate in the manufacture of various organic chemicals .
  • Dye Production: Like other toluidine derivatives, it may be used in the production of dyes and pigments .
  • Pharmaceutical Industry: It could potentially be used as an intermediate in the synthesis of pharmaceutical compounds .
  • Polymer and Rubber Industry: It might find applications as an accelerator or curing agent in these industries, similar to related compounds .

N-Propyl-m-toluidine may interact with various chemical groups:

  • Isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides: These compounds may be incompatible with N-Propyl-m-toluidine .
  • Strong Reducing Agents: When combined with strong reducing agents such as hydrides, it may generate flammable hydrogen gas .
  • Bases and Diazo Compounds: It can react exothermically with these compounds .

Similar Compounds

Several compounds share structural similarities with N-Propyl-m-toluidine:

  • m-Toluidine: The parent compound, lacking the propyl group on the amino group .
  • N-Ethyl-m-toluidine: Similar structure, but with an ethyl group instead of a propyl group .
  • o-Toluidine and p-Toluidine: Isomers with the methyl group in different positions on the benzene ring .
  • N-Propyltoluene: Similar structure, but lacking the amino group .

N-Propyl-m-toluidine is unique among these compounds due to its specific combination of a propyl group on the amino group and a methyl group at the meta position of the benzene ring. This structure likely influences its reactivity, physical properties, and potential applications in ways that distinguish it from its structural analogs.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Propyl-m-toluidine

Dates

Modify: 2023-08-15

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